What is (R)-Carvedilol-d4 and its primary use in research?
What is (R)-Carvedilol-d4 and its primary use in research?
(R)-Carvedilol-d4 is a deuterated analog of (R)-Carvedilol, the R-enantiomer of the widely used cardiovascular drug, Carvedilol. This stable isotope-labeled compound serves as a critical tool in bioanalytical research, particularly in pharmacokinetic and metabolic studies. Its primary application is as an internal standard for the precise quantification of Carvedilol in biological matrices using mass spectrometry-based assays.
Chemical and Physical Properties
(R)-Carvedilol-d4 is structurally identical to (R)-Carvedilol, with the exception of four deuterium atoms replacing four hydrogen atoms on the ethyl group of the methoxyphenoxy ethylamino side chain. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by a mass spectrometer, while maintaining nearly identical chemical and physical properties.
| Property | Value |
| Chemical Name | (2R)-1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol[1] |
| Synonyms | (R)-(+)-Carvedilol-d4, (R)-BM 14190-d4 |
| Molecular Formula | C₂₄H₂₂D₄N₂O₄[1][2][3][4][5] |
| Molecular Weight | Approximately 410.51 g/mol [2][4] |
| CAS Number | 2747915-92-8[4][6] |
| Appearance | Typically a solid |
| Solubility | Soluble in methanol and dimethyl sulfoxide[3][7] |
| Storage | Recommended storage at 2-8°C[3] |
Primary Use in Research
The principal application of (R)-Carvedilol-d4 in a research setting is as an internal standard (IS) in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis for several key reasons:[8]
-
Correction for Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[8] Since (R)-Carvedilol-d4 has nearly identical physicochemical properties to Carvedilol, it experiences similar matrix effects. By comparing the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate and precise quantification.
-
Compensation for Sample Preparation Variability: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be analyte loss. (R)-Carvedilol-d4 is added to the sample at the beginning of the workflow and is assumed to be lost at the same rate as the unlabeled Carvedilol, thus correcting for any variability in extraction recovery.
-
Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the robustness, accuracy, and precision of bioanalytical methods, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[9]
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Carvedilol in human plasma using (R)-Carvedilol-d4 as an internal standard with LC-MS/MS. This protocol is a composite of methodologies frequently described in the scientific literature.[1][9]
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Carvedilol and (R)-Carvedilol-d4 (as the internal standard) in a suitable organic solvent like methanol at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in methanol or a methanol-water mixture. The internal standard working solution is prepared at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma sample, add 10 µL of the (R)-Carvedilol-d4 internal standard working solution and vortex briefly.
-
Add 300 µL of a protein precipitation agent (e.g., a 1:1 mixture of methanol and acetonitrile) to the plasma sample.[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.[1]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[9]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 4.0 mM ammonium formate with 0.1% formic acid, pH 3.0) and an organic component (e.g., acetonitrile).[9] A gradient or isocratic elution can be employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected onto the LC column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[9]
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for both Carvedilol and (R)-Carvedilol-d4 are monitored. For example:
-
Carvedilol: m/z 407.1 -> 100.1
-
(R)-Carvedilol-d4: m/z 411.1 -> 100.1 (hypothetical, as the fragmentation pattern of the labeled portion might differ slightly but the core fragmentation would be similar)
-
-
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of Carvedilol to (R)-Carvedilol-d4 against the nominal concentration of the calibration standards.
-
A linear regression analysis is applied to the calibration curve.
-
The concentration of Carvedilol in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway of Carvedilol
Caption: Mechanism of action of Carvedilol.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Bioanalytical workflow using an internal standard.
References
- 1. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of carvedilol, a vasodilating beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
